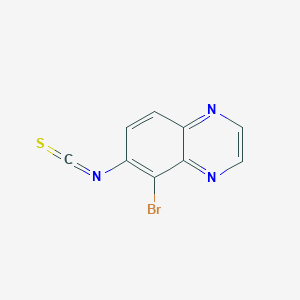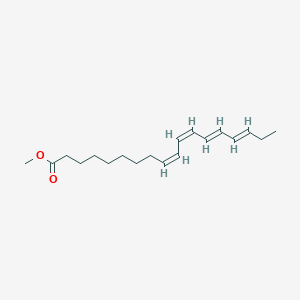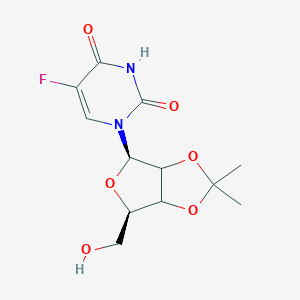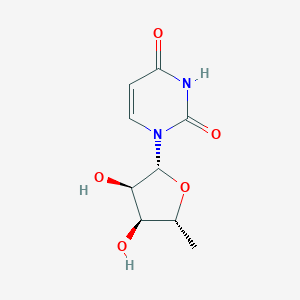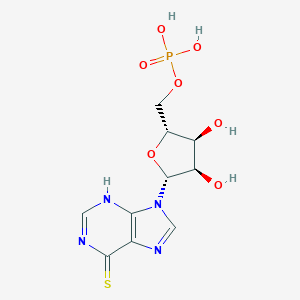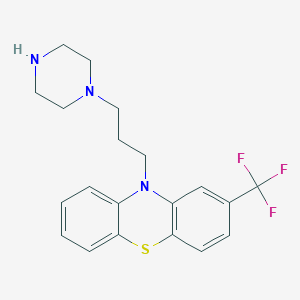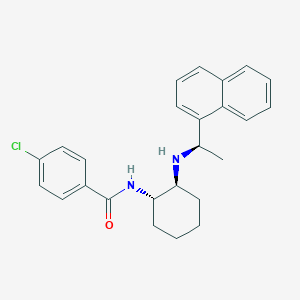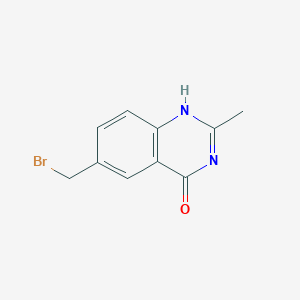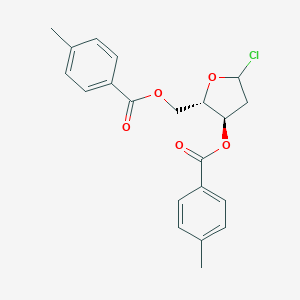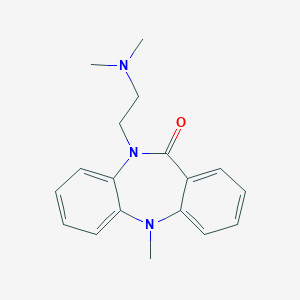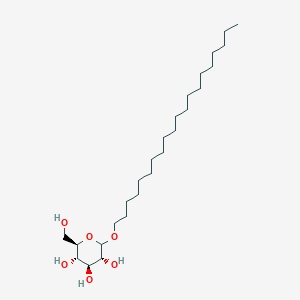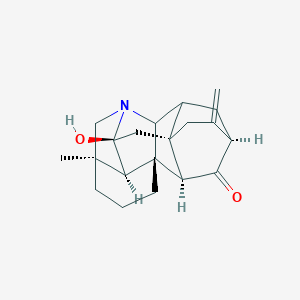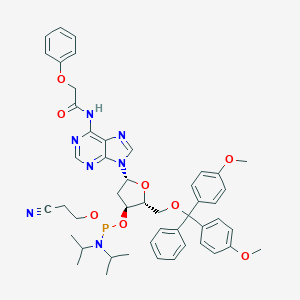
DMT-dA(PAc) Phosphoramidit
Übersicht
Beschreibung
DMT-dA(PAc) Phosphoramidit: ist eine Phosphoramiditverbindung, die hauptsächlich bei der Synthese von DNA- und RNA-Oligonukleotiden verwendet wird. Es zeichnet sich durch das Vorhandensein einer Dimethoxytrityl-(DMT)-Gruppe, einer Phenoxyacetyl-(PAc)-Gruppe und einem Desoxyadenosin-(dA)-Nukleosid aus. Diese Verbindung ist auf dem Gebiet der Molekularbiologie und Biotechnologie für die Herstellung synthetischer Nukleinsäuren unerlässlich.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen:
Alternative Methode: Eine andere Methode beinhaltet die Behandlung des geschützten Nukleosids mit Phosphorochloridit in Gegenwart einer organischen Base, wie z. B. N-Ethyl-N,N-Diisopropylamin (Hünig-Base).
Dritte Methode: Das geschützte Nukleosid wird zuerst mit Chloro-N,N,N',N'-Tetraisopropylphosphorodiamidit in Gegenwart einer organischen Base behandelt, um ein geschütztes Nukleosiddiamidit zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt durch großtechnische Synthese unter Verwendung automatisierter Oligonukleotidsynthesizer. Diese Maschinen führen sequentielle chemische Reaktionen unter Verwendung von Phosphoramiditen durch, um Nukleotidketten aus synthetischen Oligos zu erzeugen .
Wissenschaftliche Forschungsanwendungen
Chemie: DMT-dA(PAc) Phosphoramidit wird bei der Synthese modifizierter Oligonukleotide für die Forschung in der Nukleinsäurechemie verwendet . Biologie: Es wird zur Untersuchung der Genexpression, Gen-Silencing und anderer genetischer Manipulationen eingesetzt . Medizin: Diese Verbindung ist entscheidend für die Entwicklung von Antisense-Oligonukleotiden und kleinen interferierenden RNAs (siRNAs) für therapeutische Zwecke . Industrie: Es wird bei der Herstellung von diagnostischen Assays und molekularen Sonden verwendet .
Wirkmechanismus
This compound wirkt durch Einbau in synthetische Oligonukleotide während der Phosphoramidit-Kopplungsreaktion. Die DMT-Gruppe schützt die 5'-Hydroxygruppe, während die PAc-Gruppe die exocyclische Aminogruppe der Adeninbase schützt. Diese Schutzgruppen werden während des Syntheseprozesses entfernt, um das endgültige Oligonukleotidprodukt zu erhalten .
Wirkmechanismus
Target of Action
DMT-dA(PAc) Phosphoramidite, also known as DMT-dA(tac) Phosphoramidite, is a type of dIPhosphoramidite . It is primarily used for the synthesis of DNA or RNA .
Mode of Action
The compound interacts with its targets (DNA or RNA) through a process known as oligonucleotide synthesis . This process involves the formation of phosphodiester bonds that link the nucleotides together to form the DNA or RNA strand.
Biochemical Pathways
The primary biochemical pathway affected by DMT-dA(PAc) Phosphoramidite is the synthesis of DNA or RNA . The compound plays a crucial role in the formation of the phosphodiester bonds that link the nucleotides together, thereby facilitating the synthesis of DNA or RNA strands.
Result of Action
The result of the action of DMT-dA(PAc) Phosphoramidite is the successful synthesis of DNA or RNA strands . These strands can then be used in various biological and biochemical experiments, including genetic engineering, molecular biology research, and drug discovery.
Biochemische Analyse
Biochemical Properties
DMT-dA(PAc) Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of DNA or RNA It interacts with various enzymes and proteins during this process
Cellular Effects
The effects of DMT-dA(PAc) Phosphoramidite on cells and cellular processes are primarily related to its role in DNA or RNA synthesis By contributing to the formation of these essential biomolecules, it can influence cell function, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of DMT-dA(PAc) Phosphoramidite involves its incorporation into the growing oligonucleotide chain during the synthesis of DNA or RNA It may interact with various biomolecules, potentially influencing enzyme activity and gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alternative Method: Another method involves treating the protected nucleoside with phosphorochloridite in the presence of an organic base, such as N-ethyl-N,N-diisopropylamine (Hunig’s base).
Third Method: The protected nucleoside is first treated with chloro N,N,N’,N’-tetraisopropyl phosphorodiamidite in the presence of an organic base to form a protected nucleoside diamidite.
Industrial Production Methods: Industrial production of DMT-dA(PAc) Phosphoramidite involves large-scale synthesis using automated oligonucleotide synthesizers. These machines complete sequential chemical reactions using phosphoramidites to produce nucleotide chains of synthetic oligos .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Phosphoramidit-Kopplungsreaktion: Diese Verbindung unterliegt der Phosphoramidit-Kopplungsreaktion und reagiert mit nukleophilen Gruppen in Gegenwart eines sauren Azol-Katalysators.
Entschützungreaktionen: Die DMT- und PAc-Gruppen können unter bestimmten Bedingungen entfernt werden, um das gewünschte Oligonukleotid zu erhalten.
Häufige Reagenzien und Bedingungen:
Katalysatoren: 1H-Tetrazol, 2-Ethylthiotetrazol, 2-Benzylthiotetrazol, 4,5-Dicyanoimidazol.
Entschützungsbedingungen: Ammoniaklösung oder Kaliumcarbonat in Methanol.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind synthetische DNA- oder RNA-Oligonukleotide, die in verschiedenen Forschungs- und therapeutischen Anwendungen eingesetzt werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
DMT-dA(bz) Phosphoramidit: Diese Verbindung verwendet eine Benzoylgruppe für den Basenschutz anstelle von Phenoxyacetyl.
DMT-dA(tac) Phosphoramidit: Diese Variante verwendet eine andere Schutzgruppe für die Adeninbase.
Einzigartigkeit: DMT-dA(PAc) Phosphoramidit ist einzigartig durch die Verwendung der Phenoxyacetylgruppe für den Basenschutz, die im Vergleich zu anderen Schutzgruppen mildere Entschützungsbedingungen ermöglicht .
Eigenschaften
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUFZOANRLMUCW-SDNJGBRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N7O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


